molecular formula C6H12ClNO3 B6265809 5-methylmorpholine-3-carboxylic acid hydrochloride CAS No. 1820580-96-8

5-methylmorpholine-3-carboxylic acid hydrochloride

Cat. No.: B6265809
CAS No.: 1820580-96-8
M. Wt: 181.6
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Description

5-Methylmorpholine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H11NO3·HCl. It is a derivative of morpholine, a heterocyclic amine that contains both nitrogen and oxygen atoms in its ring structure. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methylmorpholine-3-carboxylic acid hydrochloride typically involves the reaction of 5-methylmorpholine with chloroacetic acid under acidic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the morpholine ring attacks the carbon atom of the chloroacetic acid, leading to the formation of the carboxylic acid derivative. The hydrochloride salt is then formed by the addition of hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

5-Methylmorpholine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

5-Methylmorpholine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 5-methylmorpholine-3-carboxylic acid hydrochloride depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor, interacting with enzymes and affecting their activity. The molecular targets and pathways involved vary based on the context of its use, but generally, it interacts with biological molecules through hydrogen bonding, ionic interactions, and hydrophobic effects.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: The parent compound, which lacks the methyl and carboxylic acid groups.

    N-Methylmorpholine: A derivative with a methyl group attached to the nitrogen atom.

    Morpholine-4-carboxylic acid: A derivative with a carboxylic acid group attached to the nitrogen atom.

Uniqueness

5-Methylmorpholine-3-carboxylic acid hydrochloride is unique due to the presence of both a methyl group and a carboxylic acid group on the morpholine ring. This combination of functional groups imparts distinct chemical properties, making it valuable in various applications where other morpholine derivatives may not be suitable.

Properties

CAS No.

1820580-96-8

Molecular Formula

C6H12ClNO3

Molecular Weight

181.6

Purity

95

Origin of Product

United States

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